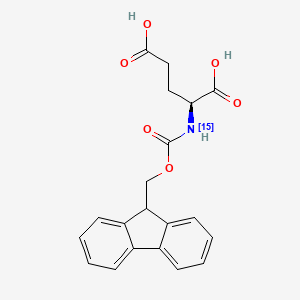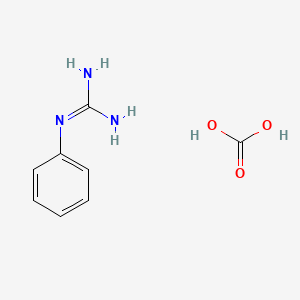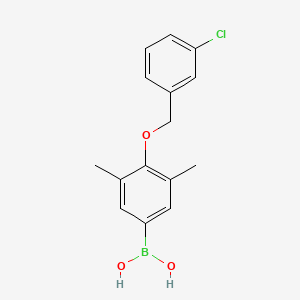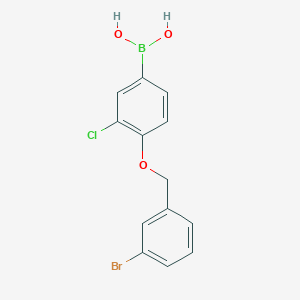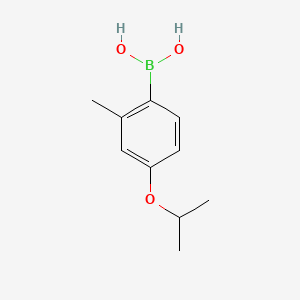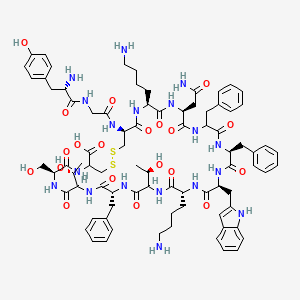
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Übersicht
Beschreibung
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H16O5 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the addition of hydrogen bromide to diethyl allylmalonate, followed by cyclization with sodium ethylate . Another method involves the use of palladium dihydroxide in ethanol, followed by filtration and purification .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H16O5/c1-3-14-8 (12)10 (5-7 (11)6-10)9 (13)15-4-2/h7,11H,3-6H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 216.23 . The compound is sealed in dry conditions and stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Transformations
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate has been extensively studied in the field of organic chemistry for its role in the synthesis of various molecular structures. For instance, Buchanan and Young (1973) investigated the mechanism of a transannular acylation, which can be an important reaction in synthetic organic chemistry (Buchanan & Young, 1973). Similarly, Cochrane et al. (1969) examined the rearrangement of 3-oxaspiro[3,3]heptanes to 3-oxabicyclo[3,1,1]heptanes, showing the versatility of this compound in synthesizing complex molecular structures (Cochrane, Pauson, & Stevens, 1969).
Applications in Medicinal Chemistry
This compound also finds applications in medicinal chemistry. For example, Pavlova et al. (2023) explored the use of derivatives of 3-hydroxycyclobutane-1,1-dicarboxylic acid in designing potential anticancer drugs, showing its significance in the development of new therapeutic agents (Pavlova et al., 2023).
Chemical Reactions and Properties
In the realm of chemical reactions and properties, Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid, demonstrating the compound's usefulness in creating new chemical entities (Niwayama & Houk, 1992). Additionally, the research by Yao, Yu-ren, and Jia-jia (2005) on the synthesis of 1,1-dibromocyclobutanes highlights the compound's role in creating structurally diverse cyclobutane derivatives (Yao, Yu-ren, & Jia-jia, 2005).
Wirkmechanismus
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGFHCQRXXAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563392 | |
| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99974-66-0 | |
| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)

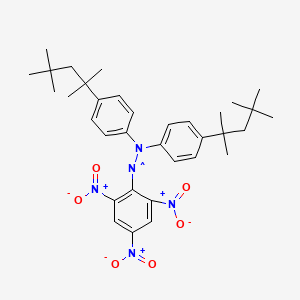
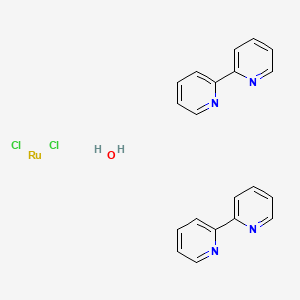
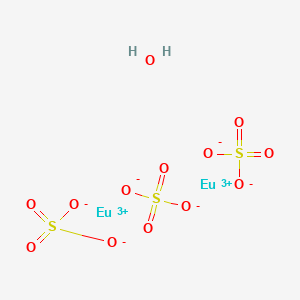

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
